2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of an ethoxy group and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Products include 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxaldehyde and 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products include 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-methanol and 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-aldehyde.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Ethyl-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Propoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the ethoxy group in 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds with different alkoxy groups.
- Reactivity: The ethoxy group can undergo specific reactions that may not be feasible with other alkoxy groups, offering distinct synthetic pathways and applications.
This detailed overview provides a comprehensive understanding of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-ethoxy-4-(2-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-15-10-12(16(17)18)8-9-14(15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCNTOVLXUPFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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